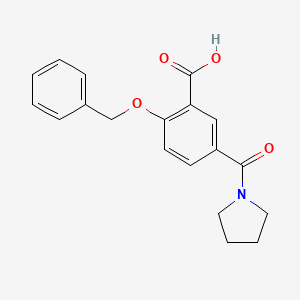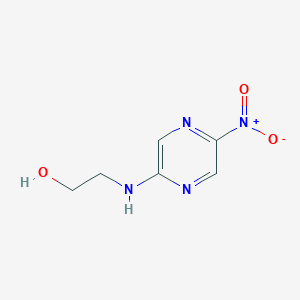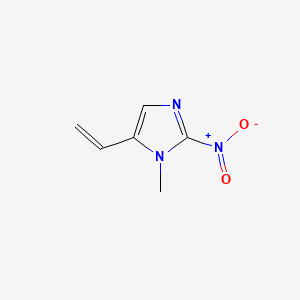![molecular formula C20H25N3 B8559942 1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine](/img/structure/B8559942.png)
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring attached to a pyridine ring, which is further substituted with a 3,3-dimethylindan group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 3,3-dimethylindan derivative, followed by its functionalization to introduce the pyridine ring. The final step involves the formation of the piperazine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s quality.
化学反应分析
Types of Reactions
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study receptor-ligand interactions, enzyme activity, and cellular signaling pathways.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
1-[6-(3,3-Dimethylindan-5-yl)pyridin-2-yl]piperidine: Similar to the piperazine derivative but with a piperidine ring.
1-[6-(3,3-Dimethylindan-5-yl)pyridin-2-yl]morpholine: Contains a morpholine ring instead of a piperazine ring.
1-[6-(3,3-Dimethylindan-5-yl)pyridin-2-yl]pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.
Uniqueness
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The combination of the 3,3-dimethylindan group with the pyridine and piperazine rings creates a compound with a unique three-dimensional structure, influencing its reactivity and interactions with biological targets.
属性
分子式 |
C20H25N3 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C20H25N3/c1-20(2)9-8-15-6-7-16(14-17(15)20)18-4-3-5-19(22-18)23-12-10-21-11-13-23/h3-7,14,21H,8-13H2,1-2H3 |
InChI 键 |
LDOJNWZRYCODPS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=C1C=C(C=C2)C3=NC(=CC=C3)N4CCNCC4)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene](/img/structure/B8559890.png)

![(1S)-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B8559905.png)






![4-[2-(Methylthio)ethylamino]phenyl methyl sulfone](/img/structure/B8559946.png)
